Anastrozole

描述

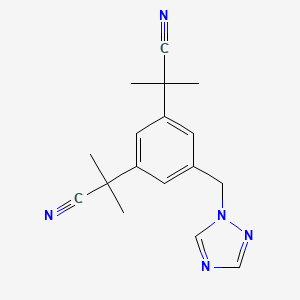

Structure

3D Structure

属性

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLVLTVTVSKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022607 | |

| Record name | Anastrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in methanol, acetone, ethanol, tetrahydrofuran; very soluble in acetonitrile., In water, 0.5 mg/mL at 25 °C; solubility is dependent of pH in the physiological range., 6.61e-02 g/L | |

| Record name | Anastrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANASTROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethyl acetate/cyclohexane, Off-white powder | |

CAS No. |

120511-73-1 | |

| Record name | Anastrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anastrozole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anastrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anastrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | anastrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anastrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediacetonitrile, α1,α1,α3,α3-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANASTROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z07MYW1AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANASTROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81-82 °C, 130.14 °C | |

| Record name | ANASTROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anastrozole's Effect on Aromatase Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme complex (CYP19A1), is the rate-limiting enzyme responsible for the final step in estrogen biosynthesis.[1] It catalyzes the conversion of androgens, specifically androstenedione (B190577) and testosterone, into estrogens—estrone and estradiol (B170435), respectively.[2] In postmenopausal women, where the ovaries have ceased estrogen production, peripheral aromatization in tissues like adipose tissue becomes the primary source of circulating estrogens.[3] Many breast cancers are hormone receptor-positive, meaning their growth is stimulated by estrogen.[4][5] Therefore, inhibiting aromatase is a key therapeutic strategy.

Anastrozole is a potent and highly selective third-generation non-steroidal aromatase inhibitor.[5][6] It is widely used as an adjuvant therapy for hormone receptor-positive early breast cancer and as a first-line treatment for advanced breast cancer in postmenopausal women.[5] This guide provides an in-depth technical overview of this compound's mechanism of action, its kinetic effects on the aromatase enzyme, and the experimental protocols used to characterize these interactions.

Mechanism of Action

This compound functions as a selective and competitive non-steroidal inhibitor of the aromatase enzyme.[4][5] Its mechanism involves the following key features:

-

Reversible Binding: Unlike steroidal inhibitors that can bind irreversibly, this compound binds reversibly to the aromatase enzyme.[7]

-

Competitive Inhibition: this compound competes with the natural androgen substrates (androstenedione and testosterone) for the active site of the enzyme.[4]

-

Heme Group Interaction: The triazole ring in this compound's structure binds to the heme iron atom of the cytochrome P450 component of the aromatase enzyme.[1][7] This interaction effectively blocks the enzyme's catalytic function, thereby preventing the aromatization of androgens into estrogens.[7]

This targeted inhibition leads to a significant reduction in circulating estrogen levels. A daily 1 mg dose of this compound can reduce estradiol concentrations by approximately 70% within 24 hours and by about 80% after 14 days of continuous dosing.[8]

Quantitative Data on Enzyme Inhibition

This compound's potency and selectivity are demonstrated by its low IC50 (half-maximal inhibitory concentration) for aromatase and significantly higher Ki (inhibition constant) values for other cytochrome P450 enzymes.

| Parameter | System/Enzyme Source | Value | Reference |

| IC₅₀ | Human Placental Aromatase/CYP19A1 | 15 nM | [9] |

| IC₅₀ | MCF-7aro cells (monolayer) | Not reached (up to 500 nM) | [10] |

| Table 1: In Vitro Inhibitory Potency of this compound on Aromatase. Note the variation in measured potency depending on the experimental system. |

| CYP Enzyme | Inhibition Constant (Ki) | Reference |

| CYP1A2 | 8 µM | [11] |

| CYP2C9 | 10 µM | [11] |

| CYP3A | 10 µM | [11] |

| CYP2A6 | No inhibition below 500 µM | [11] |

| CYP2D6 | No inhibition below 500 µM | [11] |

| Table 2: In Vitro Selectivity of this compound. The significantly higher Ki values for other CYP enzymes compared to its nanomolar potency against aromatase highlight its high selectivity. |

Experimental Protocols

The determination of this compound's kinetic parameters relies on robust in vitro assays. A widely used method is the cell-free fluorometric assay.

Protocol: In Vitro Aromatase Activity Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ value of this compound using a fluorometric assay with human recombinant aromatase.[12]

A. Materials and Reagents

-

Recombinant Human Aromatase (CYP19A1)

-

This compound (Test Inhibitor)

-

Letrozole (B1683767) (Positive Control Inhibitor)

-

Aromatase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Fluorogenic Aromatase Substrate

-

NADPH Generating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

White, opaque 96-well microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 488/527 nm)

B. Experimental Procedure

-

Reagent Preparation: Prepare serial dilutions of this compound in the Aromatase Assay Buffer. A typical concentration range might span from 0.1 nM to 1 µM. Prepare a stock solution of the positive control, letrozole.

-

Reaction Mixture Preparation: In the wells of the 96-well plate, add the assay buffer, the NADPH generating system, and the desired concentration of this compound or control.

-

Pre-incubation: Pre-warm the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed recombinant aromatase enzyme and the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction remains within the linear range.

-

Reaction Termination: Stop the reaction, typically by adding a solution like acetonitrile (B52724) or a specific stop reagent.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration relative to the untreated control. Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action on the aromatase pathway.

Caption: Experimental workflow for a fluorometric aromatase assay.

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor. Its therapeutic efficacy is rooted in its specific, competitive, and reversible inhibition of the aromatase enzyme, achieved by binding to the heme group of its cytochrome P450 subunit. Quantitative kinetic studies, utilizing robust in vitro protocols, have established its nanomolar potency against aromatase and a high degree of selectivity over other human CYP enzymes. This detailed understanding of its enzyme kinetics is fundamental for its application in research and its successful clinical use in the treatment of hormone-responsive breast cancer.

References

- 1. The potency and clinical efficacy of aromatase inhibitors across the breast cancer continuum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aromatase inhibitors (this compound, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differences between the non-steroidal aromatase inhibitors this compound and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, this compound, and tamoxifen [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. elementsarms.com [elementsarms.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Anastrozole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anastrozole is a potent and selective non-steroidal aromatase inhibitor, a cornerstone in the endocrine treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby leading to profound estrogen deprivation.[1][2] This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Mechanism of Action: Estrogen Deprivation

This compound competitively binds to the heme group of the aromatase (cytochrome P450 19A1) enzyme, effectively blocking the synthesis of estradiol (B170435) (E2) and estrone (B1671321) (E1) from androstenedione (B190577) and testosterone.[1][6] This leads to a significant reduction in circulating and intratumoral estrogen levels, which in turn inhibits the growth of estrogen receptor (ER)-positive breast cancer cells.[1][6][7]

Diagram: this compound's Primary Mechanism of Action

Caption: this compound inhibits the Aromatase enzyme, blocking estrogen production.

Downstream Signaling Pathways

The reduction in estrogen levels triggered by this compound initiates a cascade of downstream signaling events, primarily through the modulation of Estrogen Receptor (ER) activity. This leads to significant alterations in gene expression, cell cycle progression, apoptosis, and other critical cellular processes.

Estrogen Receptor (ER) Signaling Pathway

This compound's primary downstream effect is the suppression of the ER signaling pathway. In the absence of its estrogen ligand, the ER remains inactive, preventing its translocation to the nucleus, dimerization, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This leads to the downregulation of genes crucial for cell proliferation and survival.[8][9]

Interestingly, preclinical studies have shown that this compound itself can act as a ligand for ERα, potentially activating estrogen response element-dependent transcription, which might contribute to resistance mechanisms.[10][11]

Diagram: Impact on Estrogen Receptor Signaling

Caption: this compound leads to ER inactivation and reduced cell proliferation.

Cell Cycle Regulation and Apoptosis

By suppressing ER signaling, this compound induces cell cycle arrest and apoptosis. Studies have shown that this compound treatment leads to an arrest in the G0-G1 phase of the cell cycle.[8][9] This is associated with the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of key cell cycle regulators like cyclin D1 and c-myc.[8][9]

Furthermore, this compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. It leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio facilitates the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9, followed by the executioner caspases-6 and -7.[8]

Diagram: this compound's Effect on Cell Cycle and Apoptosis

Caption: this compound induces G0/G1 arrest and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical survival pathway that is often dysregulated in cancer. Activation of this pathway is a key mechanism of both de novo and acquired resistance to this compound.[12] In resistant cells, there is often a constitutive activation of the PI3K/Akt/mTOR pathway, which allows cancer cells to bypass their dependence on estrogen for growth and survival.[12] Clinical and preclinical studies have shown that combining this compound with inhibitors of this pathway, such as the mTOR inhibitor everolimus (B549166) or the Akt inhibitor MK-2206, can overcome resistance and restore sensitivity to endocrine therapy.[12][13][14]

Diagram: The Role of the PI3K/Akt/mTOR Pathway in this compound Resistance

Caption: The PI3K/Akt/mTOR pathway can drive resistance to this compound.

MAPK Pathway and Fatty Acid Synthase (FASN) Regulation

Recent studies have unveiled a unique downstream effect of this compound involving the Mitogen-Activated Protein Kinase (MAPK) pathway and Fatty Acid Synthase (FASN), an enzyme crucial for lipid biosynthesis and often overexpressed in cancer cells.[15][16][17][18] this compound, unlike other aromatase inhibitors, can maintain FASN protein levels by preventing its degradation.[15][16][17] This increase in FASN protein can, in turn, activate the MAPK signaling pathway. Activated MAPK can then phosphorylate and activate ERα, creating a positive feedback loop that can contribute to endocrine resistance.[15][17]

Diagram: this compound, FASN, and the MAPK Pathway Feedback Loop

Caption: this compound can induce a FASN-MAPK-ERα feedback loop.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Effects of this compound on Hormone Levels

| Parameter | Tissue/Fluid | Dose | Duration | % Reduction | Reference |

| Estradiol (E2) | Plasma | 1 mg/day | 14 days | ~80% | [6] |

| Estradiol (E2) | Plasma | 1 mg/day | 28 days | 86.1% | [7] |

| Estrone (E1) | Plasma | 1 mg/day | 28 days | 83.9% | [7] |

| Estrone Sulfate (E1S) | Plasma | 1 mg/day | 28 days | 94.2% | [7] |

| Estradiol (E2) | Tumor Tissue | 1 mg/day | 15 weeks | 89% | [7] |

| Estrone (E1) | Tumor Tissue | 1 mg/day | 15 weeks | 83.4% | [7] |

| Estrone Sulfate (E1S) | Tumor Tissue | 1 mg/day | 15 weeks | 72.9% | [7] |

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Parameter | Concentration | Duration | Observation | Reference |

| MCF-7Ca | Apoptosis | 1000 nM | 8 days | 13.07% of cells apoptotic (vs. 1.82% control) | [8] |

| MCF-7 | Cell Viability | 0.1 µg/ml + 200 µg/ml TU | 24 hours | Significant increase in proliferation inhibition vs. This compound alone | [19] |

| MCF-7 | Apoptosis | 0.1 µg/ml + 20 µg/ml TU | 48 hours | ~60% apoptotic cells (vs. ~23% with this compound alone) | [19] |

| T47D | Cell Viability | 400 µg/mL | 24 hours | 69.5% viability | [20] |

TU: Testosterone Undecanoate

Experimental Protocols

This section provides an overview of common methodologies used to investigate the downstream signaling pathways of this compound.

Cell Culture and Treatment

-

Cell Lines: ER-positive breast cancer cell lines such as MCF-7, T47D, and aromatase-overexpressing MCF-7aro cells are commonly used.

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating estrogenic effects, phenol (B47542) red-free medium and charcoal-stripped FBS are used to eliminate exogenous estrogens.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for specified durations.

Western Blot Analysis for Protein Expression

-

Purpose: To determine the expression levels of key proteins in the signaling pathways (e.g., p53, p21, Bcl-2, Bax, Akt, p-Akt, MAPK, ERα).

-

Protocol Outline:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Diagram: Western Blot Workflow

Caption: A typical workflow for Western Blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Purpose: To measure the mRNA levels of target genes (e.g., CCND1, MYC, BCL2, BAX, FASN).

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., TRIzol or RNeasy).

-

RNA Quantification and Quality Check: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is amplified using a real-time PCR machine with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH or ACTB) using the ΔΔCt method.

-

Cell Proliferation/Viability Assays

-

Purpose: To assess the effect of this compound on cell growth and viability.

-

Common Assays:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells.

-

CCK-8 Assay: A colorimetric assay for the determination of cell viability.

-

Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.

-

-

Protocol Outline (MTT Assay):

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of this compound.

-

After the treatment period, MTT reagent is added to each well and incubated.

-

The formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Apoptosis Assays

-

Purpose: To detect and quantify apoptosis induced by this compound.

-

Common Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

-

Caspase Activity Assays: Measures the activity of specific caspases (e.g., caspase-3, -7, -9) using colorimetric or fluorometric substrates.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Conclusion

This compound exerts its anticancer effects through a complex network of downstream signaling pathways, primarily initiated by the profound suppression of estrogen synthesis. While the inhibition of ER signaling remains the central tenet of its action, leading to cell cycle arrest and apoptosis, emerging evidence highlights the critical role of other pathways, such as PI3K/Akt/mTOR and MAPK, particularly in the context of therapeutic resistance. A thorough understanding of these intricate molecular mechanisms is paramount for optimizing the clinical use of this compound, developing effective combination therapies to overcome resistance, and identifying predictive biomarkers for patient stratification. This guide provides a foundational resource for researchers and clinicians working to further unravel the molecular pharmacology of this compound and improve outcomes for patients with hormone-sensitive breast cancer.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 4. Anastrole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Focus on this compound and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. This compound Use in Early Stage Breast Cancer of Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound has an Association between Degree of Estrogen Suppression and Outcomes in Early Breast Cancer and is a Ligand for Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound has an association between degree of estrogen suppression and outcomes in early breast cancer and is a ligand for estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular characterization of this compound resistance in breast cancer: pivotal role of the Akt/mTOR pathway in the emergence of de novo or acquired resistance and importance of combining the allosteric Akt inhibitor MK-2206 with an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and everolimus in advanced gynecologic and breast malignancies: activity and molecular alterations in the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. This compound regulates fatty acid synthase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Regulates Fatty Acid Synthase in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Cytotoxicity anticancer activities of this compound against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Anastrozole's Impact on Estrogen-Dependent Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anastrozole is a potent and selective non-steroidal aromatase inhibitor that has become a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its primary mechanism of action is the significant reduction of systemic and intratumoral estrogen levels by blocking the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. This guide provides an in-depth technical overview of this compound's impact on estrogen-dependent gene expression, detailing its mechanism of action, the signaling pathways it modulates, and its effects on the expression of key genes. This document also includes detailed experimental protocols for assays used to study these effects and presents quantitative data in a structured format for easy comparison.

Mechanism of Action

This compound's therapeutic effect is primarily derived from its ability to competitively inhibit the aromatase enzyme, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their growth-promoting ligand, estradiol (B170435).

Primary Mechanism: Aromatase Inhibition

This compound binds reversibly to the heme ion of the aromatase enzyme, effectively blocking the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) (E1) and estradiol (E2), respectively. This leads to a profound suppression of plasma and intratumoral estrogen concentrations.[1][2] Studies have shown that this compound can inhibit in vivo aromatization by 96-97% and suppress plasma estrogen levels by 84-94%.[1]

Secondary Mechanism: Estrogen Receptor α Ligand Activity

Emerging evidence suggests that this compound may also act as a ligand for the estrogen receptor α (ERα).[3] This interaction could lead to a distinct modulation of ERα-dependent transcription, potentially influencing the expression of a different subset of genes than those affected by simple estrogen deprivation. This secondary mechanism may contribute to both the therapeutic and resistance profiles of this compound.

Impact on Signaling Pathways

By depleting estrogen, this compound significantly impacts the estrogen receptor signaling pathway and other downstream pathways that are crucial for the growth and survival of ER+ breast cancer cells.

Estrogen Receptor Signaling Pathway

The canonical estrogen receptor signaling pathway is the primary target of this compound's action. In the absence of its ligand, estradiol, the estrogen receptor remains inactive and does not initiate the transcription of target genes. This compound's inhibition of estrogen production leads to the downregulation of classic estrogen-responsive genes such as TFF1 (trefoil factor 1) and PGR (progesterone receptor), which are often used as markers of ER pathway activity.[4][5]

Fatty Acid and Cholesterol Biosynthesis Pathways

Recent studies have revealed that this compound can also modulate lipid metabolism pathways. RNA sequencing has shown that this compound treatment can lead to the enrichment of genes involved in cholesterol and fatty acid biosynthesis.[6][7] Specifically, this compound has been shown to regulate the expression of Fatty Acid Synthase (FASN).[3][6][8] This regulation appears to be complex, with this compound decreasing FASN mRNA levels while increasing FASN protein levels.[7] The increase in FASN protein is thought to be mediated by a decrease in the expression of GET4, leading to reduced degradation of FASN.[3][8] This can, in turn, activate a feedback loop involving the MAPK pathway.[3] Furthermore, genes in the cholesterol biosynthesis pathway, such as EBP and LBR, have been associated with poor response to this compound.[9]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound on estrogen levels, aromatase inhibition, and gene expression.

Table 1: Effect of this compound on Estrogen Levels

| Parameter | Tissue/Fluid | Dosage | Duration | Percent Reduction | Reference |

| Estradiol (E2) | Intratumoral | 1 mg/day | 15 weeks | 89.0% | [1] |

| Estrone (E1) | Intratumoral | 1 mg/day | 15 weeks | 83.4% | [1] |

| Estrone Sulfate (E1S) | Intratumoral | 1 mg/day | 15 weeks | 72.9% | [1] |

| Estradiol (E2) | Plasma | 1 mg/day | 15 weeks | 86.1% | [1] |

| Estrone (E1) | Plasma | 1 mg/day | 15 weeks | 83.9% | [1] |

| Estrone Sulfate (E1S) | Plasma | 1 mg/day | 15 weeks | 94.2% | [1] |

| Estradiol (E2) | Plasma | 1 mg/day | N/A | >83.5% | [10] |

| Estrone (E1) | Plasma | 1 mg/day | N/A | >86.5% | [10] |

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Aromatase Inhibition) | JEG-3 cells | Not specified, but used at 10x IC50 for experiments | [11] |

| IC50 (Cell Proliferation) | MCF-7aro | Not reached at 100-500 nM | [12] |

| IC50 (Cell Proliferation) | T-47Daro | 50 nM | [12] |

| IC50 (Cytotoxicity) | MCF-7 | >100 µM | [13] |

Table 3: this compound's Effect on Gene Expression

| Gene | Regulation | Fold Change/Effect | Cell Line/Tissue | Reference |

| TFF1 | Downregulated | Profound change | Primary breast tumors | [4] |

| CCND1 | Downregulated | Profound change | Primary breast tumors | [4] |

| PDZK1 | Downregulated | Profound change | Primary breast tumors | [4] |

| AGR2 | Downregulated | Profound change | Primary breast tumors | [4] |

| PGR | Downregulated | Mean fall in ALLRED score of 2.54 | Primary breast tumors | [5] |

| FASN (mRNA) | Downregulated | Significant after 10 nM exposure | MCF-7 and T47D cells | [7] |

| FASN (protein) | Upregulated | Increased levels observed | MCF-7 and T47D cells | [7] |

| EBP | Upregulated | Associated with poor response | Primary breast tumors | [9] |

| LBR | Upregulated | Associated with poor response | Primary breast tumors | [9] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of this compound on estrogen-dependent gene expression.

Cell Culture and Treatment

-

Cell Lines: Hormone-responsive breast cancer cell lines such as MCF-7 and T-47D are commonly used. For studying aromatase inhibition directly, aromatase-overexpressing cell lines like MCF-7aro and T-47Daro are employed.[12]

-

Culture Conditions: Cells are typically maintained in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.

-

Treatment: Cells are seeded and allowed to adhere before treatment with this compound at various concentrations (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO).

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to quantify the expression of specific genes.

-

RNA Extraction: Total RNA is extracted from cell pellets or tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR instrument with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and a qPCR master mix.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

Microarray Analysis

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

-

RNA Preparation: High-quality total RNA is extracted from samples. The integrity and quantity of the RNA are assessed using a bioanalyzer.

-

cDNA Labeling: The RNA is reverse-transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.

-

Scanning: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of the respective gene.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between this compound-treated and control groups.

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and highly sensitive method for transcriptome profiling.

-

Library Preparation: RNA is extracted and its quality is assessed. The RNA is then fragmented, and adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The library is sequenced using a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis Pipeline:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Read Trimming: Adapters and low-quality bases are removed using tools like Trimmomatic.

-

Alignment: The trimmed reads are aligned to a reference genome using a splice-aware aligner like STAR.

-

Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.

-

Differential Expression Analysis: Statistical packages like DESeq2 are used to identify genes that are differentially expressed between conditions.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as ERα.

-

Cross-linking: Cells (e.g., MCF-7) are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the target protein (e.g., ERα) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.

-

Data Analysis: The sequencing reads are aligned to the genome, and peak calling algorithms are used to identify regions of significant enrichment, representing the binding sites of the target protein.

Conclusion

This compound's primary mechanism of action, the inhibition of aromatase, leads to a significant reduction in estrogen levels, which in turn profoundly alters the expression of estrogen-dependent genes. This is the cornerstone of its efficacy in treating ER+ breast cancer. The modulation of the estrogen receptor signaling pathway and the downregulation of key proliferative genes are well-established effects. Furthermore, emerging research into this compound's influence on lipid metabolism pathways and its potential as a direct ERα ligand highlights the complexity of its biological activity. A thorough understanding of these molecular impacts, facilitated by the experimental approaches detailed in this guide, is crucial for optimizing its clinical use and developing strategies to overcome resistance.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Regulates Fatty Acid Synthase in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular response to aromatase inhibitor treatment in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomised study of the effects of letrozole and this compound on oestrogen receptor positive breast cancers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound regulates fatty acid synthase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Cholesterol biosynthesis pathway as a novel mechanism of resistance to estrogen deprivation in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uspharmacist.com [uspharmacist.com]

- 11. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, this compound, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Anastrozole's Anti-proliferative Effects: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its primary mechanism involves the significant reduction of estrogen levels, a key driver for the growth of many breast cancers.[1][2] This technical guide delves into the in-vitro anti-proliferative effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

In postmenopausal women, the primary source of estrogen is the conversion of androgens, produced by the adrenal glands, into estrogen by the aromatase enzyme found in peripheral tissues like fat, liver, and the breast itself.[1] this compound competitively binds to and inhibits this enzyme, leading to a substantial decrease in serum and intratumoral estrogen concentrations.[1][2][3] This estrogen deprivation is the principal mechanism behind its anti-proliferative effect in estrogen receptor (ER)-positive cancer cells, as it removes the key stimulus for their growth and division.[1][4]

Beyond its well-established role in ER-positive breast cancer, studies have shown that this compound also exerts cytotoxic effects on other cancer cell lines, including liver (HepG2) and prostate (PC3) cancer cells, suggesting a broader, though less potent, anti-cancer activity.[5][6]

Quantitative Data Summary

The in-vitro anti-proliferative and cytotoxic effects of this compound have been quantified across various studies and cell lines. The data highlights a dose-dependent and time-dependent inhibition of cell growth.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines (MTT Assay)

| Cell Line | Concentration (µg/mL) | Incubation Time | Inhibition Rate (%) | Cell Viability (%) | Reference |

| MCF-7 | 25 | 24h | 7.7 | 92.3 | [5] |

| 50 | 24h | 8.9 | 91.1 | [5] | |

| 100 | 24h | 22.5 | 77.5 | [5] | |

| 200 | 24h | 30.9 | 69.1 | [5] | |

| 400 | 24h | 58.4 | 41.6 | [5] | |

| HepG2 | 400 | 24h | 41.7 | 58.3 | [5] |

| PC3 | 400 | 24h | N/A | 37.6 | [5] |

| 4T1 | 30 | 96h | Significant | Statistically reduced | [7] |

| 50 | 24-120h | Significant | Statistically reduced | [7] |

Note: Doxorubicin (20 µM) was used as a positive control in the study involving MCF-7, HepG2, and PC3 cells, showing inhibition rates of 84.0% and 77.79% for MCF-7 and HepG2, respectively.[5]

Table 2: Proliferation Inhibition in Aromatase-Overexpressing Cell Lines

| Cell Line | Treatment | Concentration | Outcome | Reference |

| MCF-7aro | This compound | 100-500 nM | IC50 not reached | [8] |

| T-47Daro | This compound | 50 nM | Significant inhibition | [8] |

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells

| Treatment | Incubation Time | Apoptotic Cells (%) | Reference |

| This compound (0.1 µg/ml) | 48h | 22.73 ± 0.35 | [9] |

| This compound (0.1 µg/ml) + Testosterone (B1683101) Undecanoate (20 µg/ml) | 48h | 60.73 ± 0.81 | [9] |

This study highlights a synergistic effect, where combining this compound with testosterone undecanoate significantly enhances apoptosis.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate this compound's in-vitro effects.

Cell Culture

-

Cell Lines: MCF-7 and T47D (ER-positive human breast cancer), HepG2 (human liver cancer), PC3 (human prostate cancer), and 4T1 (mouse mammary carcinoma) are commonly used.[5][7][11]

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13]

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[12][14] The amount of formazan produced is directly proportional to the number of living cells.[5]

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[9]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25-400 µg/mL) and a vehicle control.[5]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[9]

-

MTT Addition: Add MTT solution (typically 10-20 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[13]

-

Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

-

Flow Cytometry for Apoptosis Analysis

This technique is used to quantify the percentage of cells undergoing apoptosis.

-

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters late apoptotic or necrotic cells with compromised membranes).

-

Protocol:

-

Cell Treatment: Culture and treat cells with this compound in 6-well plates as described for the viability assay.

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend cells in a binding buffer and stain with fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Quantification: The percentage of apoptotic cells (early + late) is determined.[9]

-

Signaling Pathways and Resistance

While this compound's primary effect is through estrogen deprivation, its long-term efficacy can be compromised by the development of resistance. In-vitro studies have been instrumental in elucidating these mechanisms.

Interaction with Growth Factor Pathways

Acquired resistance to aromatase inhibitors is often linked to the activation of alternative survival and proliferation pathways that bypass the need for estrogen-mediated signaling.[15][16] Key pathways implicated include:

-

PI3K/AKT/mTOR Pathway: Activation of this pathway, often through mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN, can confer resistance to endocrine therapies.[17][18] It promotes cell survival and proliferation independent of estrogen stimulation.[19]

-

MAPK/ERK Pathway: Overexpression of growth factor receptors like HER2 or EGFR can lead to the activation of the MAPK pathway, which can also drive cell proliferation and contribute to resistance.[16]

These pathways can lead to ligand-independent activation of the estrogen receptor or stimulate growth through entirely separate mechanisms, rendering the estrogen-depriving effects of this compound ineffective.[16][20]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. elementsarms.com [elementsarms.com]

- 4. This compound regulates fatty acid synthase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity anticancer activities of this compound against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity anticancer activities of this compound against breast, liver hepatocellular, and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Response of Mouse Breast Cancer Cells to this compound, Tamoxifen, and the Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, this compound, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Antiproliferative effects of this compound on MCF-7 human breast cancer cells in vitro are significantly enhanced by combined treatment with testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. erc.bioscientifica.com [erc.bioscientifica.com]

- 17. This compound and everolimus in advanced gynecologic and breast malignancies: activity and molecular alterations in the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and everolimus in advanced gynecologic and breast malignancies: activity and molecular alterations in the PI3K/AKT/mTOR pathway [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Anastrozole's Influence on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Anastrozole, a third-generation non-steroidal aromatase inhibitor, is a cornerstone of endocrine therapy for hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2] Its primary mechanism involves the potent and selective inhibition of the aromatase enzyme, leading to profound estrogen deprivation in both peripheral tissues and the tumor itself.[3][4][5] While its direct anti-proliferative effect on cancer cells is well-documented, emerging evidence highlights the significant and complex influence of this compound on the tumor microenvironment (TME). The TME, a dynamic ecosystem of immune cells, stromal cells, signaling molecules, and extracellular matrix, plays a critical role in tumor progression, therapeutic response, and the development of resistance. This guide provides an in-depth technical overview of this compound's multifaceted interactions with the TME, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways.

Core Mechanism of Action: Aromatase Inhibition

This compound functions by competitively and reversibly binding to the heme group of the aromatase (CYP19A1) enzyme.[6] This enzyme is responsible for the final step in estrogen biosynthesis: the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol).[1][5] By blocking this conversion, this compound drastically reduces circulating and intratumoral estrogen levels, thereby depriving HR+ breast cancer cells of their primary growth stimulus.[1][3]

Influence on Cellular Components of the TME

This compound's estrogen-depriving effects extend beyond the cancer cells, significantly altering the behavior and composition of the surrounding stromal and immune cells.

The immune infiltrate within the TME is a key determinant of prognosis and treatment response. This compound modulates several critical immune cell populations.

-

Tumor-Associated Macrophages (TAMs): TAMs are highly plastic and can adopt different phenotypes, with M2-polarized TAMs generally considered tumor-promoting. Estrogen can induce a shift towards the M2 phenotype.[7] While this compound's direct effect on TAM polarization is an area of active research, its role in the context of resistance is becoming clearer. In this compound-resistant (AnaR) breast cancer cells, the release of factors like leptin can modulate macrophage morphology and motility.[8] These activated macrophages, in turn, can promote the growth and movement of AnaR cells, creating a feedback loop that sustains resistance.[8][9] This crosstalk often involves the activation of pro-survival signaling pathways like NF-κB, STAT3, and ERK in tumor cells, driven by TAM-secreted cytokines such as TNF-α and IL-6.[9][10]

-

Tumor-Infiltrating Lymphocytes (TILs): The presence of TILs is often associated with a better prognosis. Bioinformatic analyses suggest that ER+ tumors, the primary target for this compound, tend to have lower infiltration of M1 macrophages and higher levels of regulatory T cells (Tregs) and M2 macrophages compared to ER- tumors.[7] Studies on the related aromatase inhibitor letrozole (B1683767) have shown that endocrine therapy can lead to a continuous increase in tumor infiltration by B cells and T helper lymphocytes.[11] However, another study found that an increase in TILs during letrozole treatment was paradoxically associated with a poorer pathological response, suggesting that the induced immune infiltrate may not always be effectively anti-tumoral.[12]

CAFs are a major component of the tumor stroma and are known to contribute to tumor growth, invasion, and drug resistance.[13] Aromatase inhibitors can directly influence CAF behavior. In a study using the aromatase inhibitor letrozole, treatment of CAFs co-cultured with MCF7 breast cancer cells inhibited the CAF-induced increases in cancer cell adhesion, invasion, and migration.[14] This was associated with significant changes in the CAF gene expression profile.[14]

Influence on Acellular Components and Signaling

This compound-induced estrogen deprivation alters the secretome and signaling landscape of the TME.

Cytokines are crucial mediators of the crosstalk between cancer cells and the TME. This compound and other AIs can modulate the expression of several key cytokines.

-

Letrozole treatment has been shown to down-regulate the expression of several secreted factors in CAFs, including the chemokines CCL2, CCL5, CXCL1, and CXCL5, as well as IL-8 and Leptin (LEP).[14] These factors are known to be involved in immune cell recruitment, angiogenesis, and tumor cell proliferation.

-

In a rat model of polyarthritis, this compound administration led to increased levels of pro-inflammatory cytokines IFN-gamma and IL-12, and decreased levels of anti-inflammatory cytokines IL-4 and IL-10.[15] While this study was not in a cancer context, it demonstrates the potent immunomodulatory effects of estrogen deprivation.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is influenced by factors within the TME, such as vascular endothelial growth factor (VEGF).[3][16] By reducing estrogen, which can promote angiogenesis, this compound is thought to contribute to an anti-angiogenic environment.[3][16]

The TME is a major driver of resistance to endocrine therapies, including this compound.[9]

-

Leptin-CXCR4 Axis: this compound-resistant breast cancer cells can release leptin, which interacts with macrophages in the TME via the CXCR4 signaling pathway. This crosstalk enhances the motility of macrophages and promotes the growth of the resistant cancer cells.[8][9]

-

FGF2 Signaling: Screening of microenvironmental secreted proteins revealed that Fibroblast Growth Factor 2 (FGF2) can confer potent resistance to anti-estrogen therapies, including aromatase inhibitors.[17]

-

Inflammatory Signaling: TAMs can secrete pro-inflammatory cytokines like TNF-α and IL-6, which activate the NF-κB/STAT3/ERK signaling pathways in tumor cells.[9] This can lead to the phosphorylation and ligand-independent activation of ERα, causing endocrine therapy resistance.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of aromatase inhibitors on the TME.

Table 1: Changes in Gene Expression in Cancer-Associated Fibroblasts (CAFs) (Data from a study on Letrozole, a similar AI)[14]

| Gene Symbol | Regulation Direction | Description / Function |

| POSTN | Up-regulated | Periostin: Involved in ECM structure, cell adhesion, and migration. |

| CCL2 | Down-regulated | Chemokine (C-C motif) ligand 2: Recruits monocytes/macrophages. |

| CCL5 | Down-regulated | Chemokine (C-C motif) ligand 5 (RANTES): Chemoattractant for T-cells, eosinophils, and basophils. |

| CXCL1 | Down-regulated | Chemokine (C-X-C motif) ligand 1: Chemoattractant for neutrophils. |

| IL-8 | Down-regulated | Interleukin 8: Major mediator of the inflammatory response. |

| CXCL5 | Down-regulated | Chemokine (C-X-C motif) ligand 5: Chemoattractant for neutrophils. |

| LEP | Down-regulated | Leptin: Hormone involved in energy balance, also a growth factor. |

| NGF | Down-regulated | Nerve Growth Factor: Promotes neuronal survival and growth. |

Table 2: Alterations in Cellular Proliferation and Hormone Levels

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| Cell Viability | MCF-7 | This compound (400 µg/mL) | 69.5% viability after 24h | [18] |

| Cell Viability | HepG2 | This compound (400 µg/mL) | 53.6% viability after 24h | [18] |

| Cell Viability | PC-3 | This compound (400 µg/mL) | 37.6% viability after 24h | [18] |

| Estradiol Levels | Breast Fluid (Patients) | This compound (1 mg/day) | Significantly lower than controls (p=0.029) | [19] |

| DHEA Levels | Breast Fluid (Patients) | This compound (1 mg/day) | 8.4-fold higher than controls (not statistically significant) | [19] |

| Mib1 (Ki-67) Score | Patient Tumors | Neoadjuvant this compound | Reduction in staining score in all cases | [20] |

| Progesterone Receptor | Patient Tumors | Neoadjuvant this compound | Marked reduction in expression in 17 of 18 initially positive tumors | [20] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the literature.

-

Objective: To assess the effect of this compound on the interaction between breast cancer cells and CAFs.

-

Methodology:

-

Cell Isolation and Culture: Isolate primary CAFs from human breast tumor tissue. Culture CAFs and MCF-7 breast cancer cells separately in standard media (e.g., DMEM with 10% FBS). For experiments, use estrogen-deprived medium (phenol red-free DMEM with charcoal-stripped FBS) to isolate the effects from exogenous estrogens.[14]

-

Co-culture Setup: Use a Transwell system with a 0.4 µm pore size. Seed CAFs in the bottom chamber and MCF-7 cells in the top insert. This allows for communication via secreted factors without direct cell-cell contact.

-

Treatment: Treat the co-culture system with a clinically relevant concentration of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Functional Assays: After treatment, harvest the MCF-7 cells from the insert and perform functional assays, such as:

-

Adhesion Assay: Measure the ability of cells to adhere to an ECM-coated plate (e.g., Matrigel).

-

Invasion Assay: Use a Matrigel-coated Transwell insert to quantify the number of cells that invade through the matrix toward a chemoattractant.

-

Migration Assay: Use an uncoated Transwell insert to measure cell motility.

-

-

Molecular Analysis: Harvest CAFs from the bottom chamber for gene expression analysis via qRT-PCR or microarray to identify modulated genes.[14]

-

-

Objective: To evaluate the effect of this compound on tumor growth in a model that mimics the postmenopausal state.

-

Methodology:

-

Cell Line Preparation: Use ER-positive human breast cancer cells (e.g., MCF-7) that have been stably transfected with the aromatase gene (MCF-7aro cells).[21][22] This allows the cells to produce their own estrogen from an androgen substrate.

-

Animal Model: Use ovariectomized, immunosuppressed (e.g., nude) mice to simulate the postmenopausal hormonal environment and prevent graft rejection.[21][22]

-

Tumor Implantation: Inoculate mice subcutaneously with MCF-7aro cells. Supplement the mice with a daily supply of an androgen substrate, such as androstenedione, to fuel intratumoral estrogen synthesis.[22]

-

Treatment: Once tumors reach a measurable size (e.g., 50-75 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage) or vehicle control daily.[23]

-

Data Collection: Measure tumor volumes with calipers at regular intervals (e.g., weekly) for the duration of the experiment (e.g., 21-42 days).[22][23] At the end of the study, excise tumors for weight measurement and further histological or molecular analysis.

-

Conclusion and Future Directions

This compound's therapeutic efficacy is intrinsically linked to its ability to modulate the TME. By inducing a state of profound estrogen deprivation, it not only halts cancer cell proliferation but also reshapes the cellular and signaling landscape of the tumor. It can alter the secretome of CAFs, influence the infiltration and phenotype of immune cells, and create a less angiogenic environment. However, the TME is also a source of potent resistance mechanisms, with TAMs and CAFs capable of creating signaling feedback loops that bypass the need for estrogen-driven growth.

Future research should focus on:

-

Dissecting Immune Responses: Further characterizing the specific subtypes of TILs that are modulated by this compound and determining whether these changes can be leveraged for combination immunotherapies.

-

Targeting Resistance Pathways: Developing strategies to co-target TME-driven resistance pathways (e.g., CXCR4 or FGF2 signaling) alongside aromatase inhibition to prevent or overcome resistance.

-

Biomarker Development: Identifying TME-based biomarkers (e.g., specific cytokine profiles or immune cell signatures) that can predict which patients are most likely to respond to this compound or develop resistance.

A deeper understanding of the intricate interplay between this compound and the TME is paramount for optimizing its use, overcoming resistance, and developing novel therapeutic combinations to improve outcomes for patients with HR+ breast cancer.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. nveo.org [nveo.org]

- 4. This compound - NCI [cancer.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. elementsarms.com [elementsarms.com]

- 7. The immunomodulatory effects of endocrine therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor-Associated Macrophages: Critical Players in Drug Resistance of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the tumor microenvironment in endocrine therapy resistance in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tumour-infiltrating lymphocytes and response to neoadjuvant letrozole in patients with early oestrogen receptor-positive breast cancer: analysis from a nationwide phase II DBCG trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The importance of cancer-associated fibroblasts in targeted therapies and drug resistance in breast cancer [frontiersin.org]

- 14. Letrozole-induced functional changes in carcinoma-associated fibroblasts and their influence on breast cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immoderate inhibition of estrogen by this compound enhances the severity of experimental polyarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nveo.org [nveo.org]

- 17. rupress.org [rupress.org]

- 18. Cytotoxicity anticancer activities of this compound against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Effect of neoadjuvant treatment with this compound on tumour histology in postmenopausal women with large operable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical studies using the intratumoral aromatase model for postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cancernetwork.com [cancernetwork.com]

- 23. researchgate.net [researchgate.net]

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Anastrozole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anastrozole, a third-generation non-steroidal aromatase inhibitor, represents a cornerstone in the endocrine treatment of hormone receptor-positive breast cancer in postmenopausal women. Its development marked a significant advancement in targeted therapy, offering a highly potent and selective mechanism for reducing systemic estrogen levels. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and chemical synthesis of this compound. Furthermore, it details the synthesis and comparative pharmacology of structurally related triazole-based aromatase inhibitors, including Letrozole (B1683767), Fadrozole (B1662666), and Vorozole (B144775). The document includes detailed experimental protocols for key synthetic and analytical procedures, quantitative data summarized for comparative analysis, and visualizations of biochemical pathways and experimental workflows to support researchers in the field of oncology and medicinal chemistry.

Discovery and Rationale

This compound, marketed under the brand name Arimidex, was developed by Imperial Chemical Industries (ICI) and patented in 1987, receiving its first medical use approval in 1995.[1] Identified by the developmental codes ICI-D1033 and ZD-1033, its discovery was driven by the need for a more potent and selective alternative to existing endocrine therapies for breast cancer.[1][2][3][4]

The primary molecular target of this compound is aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis—the conversion of circulating androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[5][6] In many postmenopausal women, estrogen receptor-positive (ER+) breast cancers rely on estrogen as a growth factor. By inhibiting aromatase, this compound effectively lowers systemic estrogen levels, thereby depriving cancer cells of this crucial stimulus.[7][8]

This compound is a non-steroidal, highly selective, and reversible competitive inhibitor of aromatase.[4][9][10] It binds to the heme group of the cytochrome P-450 subunit of the enzyme, blocking its catalytic activity.[10] This high selectivity minimizes interference with other steroidogenic pathways, offering a favorable side-effect profile compared to earlier, less selective inhibitors.[10]

Mechanism of Action: The Aromatase Signaling Pathway

This compound and its analogs function by interrupting the physiological pathway of estrogen synthesis. The diagram below illustrates the conversion of androgens to estrogens by aromatase and the inhibitory action of this compound.

Chemical Synthesis of this compound

The synthesis of this compound has been approached through several routes, with many scalable processes starting from 3,5-bis(bromomethyl)toluene or mesitylene.[2][11] A common and well-documented pathway involves the construction of the key intermediate, 2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile), followed by nucleophilic substitution with 1,2,4-triazole (B32235).

The logical workflow for a common synthetic route is depicted below.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis adapted from published patent literature.[2][12][13]

Step 1: Cyanation to form 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile

-

To a solution of 3,5-bis(bromomethyl)toluene in a suitable solvent (e.g., dichloromethane), add an aqueous solution of potassium cyanide (KCN).

-

Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction between the two phases.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the dinitrile product.

Step 2: Methylation to form 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

-

Dissolve the dinitrile product from Step 1 in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the benzylic carbons.

-

After gas evolution ceases, add methyl iodide (CH₃I) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield the tetramethylated product.

Step 3: Benzylic Bromination to form 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile)

-

Dissolve the product from Step 2 in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.[12]

-